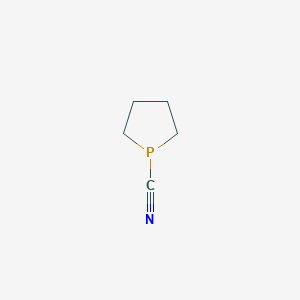

Phospholane-1-carbonitrile

CAS No.: 403664-94-8

Cat. No.: VC19065208

Molecular Formula: C5H8NP

Molecular Weight: 113.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403664-94-8 |

|---|---|

| Molecular Formula | C5H8NP |

| Molecular Weight | 113.10 g/mol |

| IUPAC Name | phospholane-1-carbonitrile |

| Standard InChI | InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2 |

| Standard InChI Key | UPNWEDKPLUAHIJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCP(C1)C#N |

Introduction

Structural and Electronic Properties of Phospholane-1-Carbonitrile

Phospholane-1-carbonitrile (C₅H₈PN) is a heterocyclic compound featuring a phosphorus atom within a saturated five-membered ring and a nitrile substituent at the bridgehead position. The phosphorus center adopts a pyramidal geometry, with bond angles and lengths influenced by the ring strain inherent to small cyclic systems . In the related compound 1-phenylphospholane, X-ray crystallography reveals a monomeric structure with a tricoordinate lithium center and a Li–C bond length of 2.170 Å . For the carbonitrile derivative, the electron-withdrawing nitrile group is expected to polarize the phosphorus atom, enhancing its electrophilicity and altering its reactivity compared to unsubstituted phospholanes .

Table 1: Comparative Molecular Data for Selected Phospholane Derivatives

Synthetic Pathways to Phospholane-1-Carbonitrile

Ring-Opening Strategies

Future Directions and Research Opportunities

-

Synthetic Methodology Development: Designing routes that preserve stereochemistry during nitrile introduction remains a challenge. Asymmetric catalysis using chiral auxiliaries or enantioselective lithiation could be explored .

-

Computational Modeling: Density functional theory (DFT) calculations could predict the electronic effects of the nitrile group on phosphorus’s Lewis acidity and ring strain .

-

Catalytic Applications: Testing phospholane-1-carbonitrile as a ligand in cross-coupling or hydrogenation reactions may reveal unique selectivity profiles compared to traditional phosphine ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume